2-Fluoro-6-(trifluoromethoxy)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or fluorinated groups into the aromatic ring. For example, the synthesis of 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue involves a two-step procedure from the corresponding 2-(pentafluorophenyl)benzazoles . Similarly, the synthesis of soluble fluoro-polyimides is achieved by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides . These methods suggest that the synthesis of 2-Fluoro-6-(trifluoromethoxy)benzoic acid could potentially involve similar strategies, such as the introduction of a trifluoromethoxy group into a pre-existing aromatic compound.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by the presence of fluorine atoms or fluorinated groups, which can significantly influence the physical and chemical properties of the molecule. For instance, the molecular and supramolecular structure of diastereomers of 4,4-Bis(trifluoromethyl)-2-(fluoroalkoxy)-6,7-benzo-1,3,2λ5- dioxaphosphepin-5-one 2-Oxides was examined, revealing the effect of separation of hydrophilic and lipophilic regions in the crystal . This indicates that the molecular structure of 2-Fluoro-6-(trifluoromethoxy)benzoic acid would likely exhibit similar influences due to its fluorinated groups.
Chemical Reactions Analysis
Fluorinated aromatic compounds can participate in various chemical reactions. For example, 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate is used for the quantitative fluorination of aromatic substrates . Additionally, 2-(Trifluoromethylsulfonyloxy)pyridine has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons . These examples suggest that 2-Fluoro-6-(trifluoromethoxy)benzoic acid could also be involved in similar electrophilic aromatic substitution reactions due to its reactive fluorine atoms.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated aromatic compounds are often characterized by high thermal stability, low moisture absorption, and high hygrothermal stability, as seen in the case of fluoro-polyimides . The presence of fluorine atoms typically increases the acidity of adjacent functional groups, as observed in the high sensitivity to pH changes in certain fluorophores . Therefore, it can be inferred that 2-Fluoro-6-(trifluoromethoxy)benzoic acid would exhibit similar properties, such as increased acidity and stability, due to the influence of its fluorinated groups.
Scientific Research Applications
Organometallic Functionalization
2-Fluoro-6-(trifluoromethoxy)benzoic acid can be utilized in organometallic chemistry for the functionalization of aromatic and heterocyclic substrates. This process is significant in creating new building blocks for testing therapeutic or pesticidal activity. The fluorine labels in the core materials play a role in modulating key biological parameters such as acidity and lipophilicity, and controlling the regioisomeric outcome of chemical transformations (Schlosser, 2005).
Synthesis of Fluorescent Probes
The compound has been implicated in the development of novel fluorescent probes for detecting reactive oxygen species. These probes can selectively detect highly reactive oxygen species, making them valuable tools in biological and chemical applications. The specificity and sensitivity of these probes are attributed to the unique properties of the fluorinated compounds (Setsukinai et al., 2003).
Quantitative Structure-Metabolism Relationships
Studies on substituted benzoic acids, including fluorinated derivatives, help understand the quantitative structure-metabolism relationships in organisms. This knowledge is crucial for predicting the metabolic fate of new drugs and understanding the interaction of drugs with metabolic enzymes (Ghauri et al., 1992).
Medicinal Chemistry and Synthesis
2-Fluoro-6-(trifluoromethoxy)benzoic acid derivatives are important in medicinal chemistry and synthesis. Their inclusion in various compounds has been shown to significantly alter biological activity, making them valuable in the development of new therapeutic agents (Tagat et al., 2002).
Influence on Herbicide Properties
The introduction of fluorine atoms into compounds such as 2-phenyl-4H-3,1-benzoxazin-4-one has led to notable changes in herbicidal properties. Research into fluorinated analogues of herbicides helps in understanding and enhancing the activity and selectivity of these compounds in agricultural applications (Hamprecht et al., 2004).
Liquid Crystal Research
The compound and its derivatives have been investigated for their role in liquid crystal research. They are used to study the thermal and phase behavior of liquid crystals, offering insights into the influence of fluorine atoms on the electro-optical and optical properties of these materials (Fouzai et al., 2018).
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
It has been used in the synthesis of 1,3,4-oxadiazole derivatives and in Suzuki–Miyaura coupling reactions , suggesting it may interact with various biochemical targets.
Mode of Action
In the context of Suzuki–Miyaura coupling reactions, it may participate in transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Its use in suzuki–miyaura coupling reactions suggests it may play a role in carbon-carbon bond formation .
Result of Action
Its role in the synthesis of 1,3,4-oxadiazole derivatives and in Suzuki–Miyaura coupling reactions suggests it may contribute to the formation of new chemical structures.
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
2-fluoro-6-(trifluoromethoxy)benzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O3/c9-4-2-1-3-5(6(4)7(13)14)15-8(10,11)12/h1-3H,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDXQIDMSUKZAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)OC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269880 | |
Record name | 2-Fluoro-6-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211530-22-1 | |
Record name | 2-Fluoro-6-(trifluoromethoxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211530-22-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-(trifluoromethoxy)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701269880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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